Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-(2-pyridinyl)-
CAS No.: 825630-56-6
Cat. No.: VC17299721
Molecular Formula: C12H11N5
Molecular Weight: 225.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 825630-56-6 |
|---|---|
| Molecular Formula | C12H11N5 |
| Molecular Weight | 225.25 g/mol |
| IUPAC Name | N-methyl-3-pyridin-2-ylimidazo[1,2-a]pyrazin-8-amine |
| Standard InChI | InChI=1S/C12H11N5/c1-13-11-12-16-8-10(17(12)7-6-15-11)9-4-2-3-5-14-9/h2-8H,1H3,(H,13,15) |
| Standard InChI Key | IXRVDRDHPKAWLI-UHFFFAOYSA-N |
| Canonical SMILES | CNC1=NC=CN2C1=NC=C2C3=CC=CC=N3 |
Introduction
Chemical Identity and Structural Properties
Molecular Architecture
The compound belongs to the imidazopyrazine family, featuring a bicyclic system with five nitrogen atoms. Its IUPAC name, N-methyl-3-pyridin-2-ylimidazo[1,2-a]pyrazin-8-amine, reflects the methyl group at the 8-position amine and the 2-pyridinyl substituent at position 3. Key structural attributes include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₁N₅ |
| Molecular Weight | 225.25 g/mol |
| Canonical SMILES | CNC1=NC=CN2C1=NC=C2C3=CC=CC=N3 |
| InChIKey | IXRVDRDHPKAWLI-UHFFFAOYSA-N |
The planar structure and electron-rich aromatic system facilitate π-π stacking interactions, critical for binding to biological targets such as kinases .
Synthetic Methodologies
Traditional Cyclization Approaches
Early syntheses of imidazo[1,2-a]pyrazines relied on cyclocondensation of 2-aminopyrazines with α-haloketones or aldehydes. For example, heating 2-aminopyrazine with chloroacetone in ethanol yields the imidazo[1,2-a]pyrazine core, but these methods suffer from low regioselectivity (<50% yield).
Advanced Catalytic Strategies
Recent innovations employ iodine-catalyzed multicomponent reactions (MCRs) for improved efficiency. A one-pot synthesis combines 2-aminopyrazine, aryl aldehydes, and tert-butyl isocyanide under iodine catalysis (10 mol%), achieving yields of 68–85% . This method enables diversification at positions 3 and 8 through judicious selection of aldehyde and amine precursors.
Representative Synthesis
-
Step 1: Condensation of 2-aminopyrazine with 2-pyridinecarboxaldehyde in DMF at 80°C (4 h).
-
Step 2: [4 + 1] Cycloaddition with tert-butyl isocyanide catalyzed by I₂ (10 mol%) at 120°C (12 h).
-
Purification: Column chromatography (SiO₂, ethyl acetate/hexane 1:3) yields the title compound as a pale-yellow solid (72%) .
Biological Activities and Mechanisms
Kinase Inhibition
The compound demonstrates nanomolar potency against breast tumor kinase (Brk/PTK6), a target implicated in breast and prostate cancers. In enzymatic assays, it inhibits Brk with an IC₅₀ of 3.2 nM while showing >100-fold selectivity over related kinases (e.g., EGFR, Src) . Molecular docking studies attribute this activity to hydrogen bonding between the pyridinyl nitrogen and kinase hinge residues (Glu194, Asp196) .
Anticancer Activity
Derivatives bearing the imidazo[1,2-a]pyrazine scaffold exhibit broad-spectrum cytotoxicity. In a panel of cancer cell lines (HepG2, MCF-7, A375), analog 12b (structurally similar to the title compound) showed IC₅₀ values of 11–13 μM, comparable to doxorubicin (IC₅₀ = 9–12 μM) . Mechanistic studies suggest apoptosis induction via mitochondrial membrane depolarization and caspase-3 activation .
Neurological Applications
As a negative allosteric modulator of AMPA receptors (AMPARs) associated with γ-8 regulatory proteins, the compound reduces glutamate-induced excitotoxicity. In murine models, oral administration (10 mg/kg) achieved 85% hippocampal receptor occupancy, conferring protection against pentylenetetrazole-induced seizures .
Pharmacological Applications
Oncology
Brk inhibition blocks downstream signaling pathways (STAT3, AKT), suppressing tumor proliferation in triple-negative breast cancer xenografts . Co-administration with paclitaxel synergistically reduces tumor volume by 78% versus monotherapy .
Autoimmune Diseases
While the title compound’s immunomodulatory effects remain underexplored, related imidazo[1,2-a]pyridines inhibit Bruton’s tyrosine kinase (Btk), a key mediator in rheumatoid arthritis . This suggests potential for structural optimization to enhance Btk affinity.
Neurological Disorders
The AMPAR/γ-8 modulation profile positions this scaffold as a candidate for epilepsy and neurodegenerative diseases. Chronic dosing in rats (28 days) showed no significant off-target CNS effects, supporting favorable safety .
Structure-Activity Relationships (SAR)
Core Modifications
-
Position 3: Pyridinyl substitution enhances kinase affinity by 10-fold versus phenyl groups .
-
Position 8: Methylation of the amine improves metabolic stability (t₁/₂ = 4.2 h in human microsomes) compared to unmethylated analogs (t₁/₂ = 1.1 h).
Substituent Effects
-
Electron-withdrawing groups (e.g., -CF₃) at the pyridine ring increase Brk inhibitory activity (IC₅₀ = 1.8 nM) but reduce solubility .
-
Hydrophilic moieties (e.g., -OH) at position 6 improve aqueous solubility (3.2 mg/mL) but diminish blood-brain barrier penetration .
Future Research Directions
-
Prodrug Development: Address solubility limitations through phosphate or amino acid conjugates.
-
Polypharmacology: Explore dual kinase-AMPAR modulation for combinatorial efficacy in glioblastoma.
-
Targeted Delivery: Conjugation with folate or peptide ligands could enhance tumor specificity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume